3-(Propan-2-yl)azetidine
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Overview
Description
3-(Propan-2-yl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides to produce functionalized azetidine derivatives . This reaction does not require a base and occurs under very mild conditions.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. The aza-Michael addition and copper-catalyzed multicomponent reactions mentioned above are suitable for industrial applications due to their efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of azetidines.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, in neuroprotective applications, it has been shown to modulate inflammation, oxidative stress, and energy metabolism in the brain . The compound upregulates antioxidant enzymes and downregulates pro-inflammatory mediators, thereby protecting against ischemia/reperfusion injury.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness
3-(Propan-2-yl)azetidine is unique due to its balance of ring strain and stability, which allows for facile handling and unique reactivity. This makes it a valuable scaffold in organic synthesis and medicinal chemistry, offering advantages over both aziridines and pyrrolidines in terms of reactivity and stability .
Properties
IUPAC Name |
3-propan-2-ylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODADKFVZJNXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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